1-Methyl-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This compound belongs to the class of pyridazine derivatives, which are known for their diverse biological activities. The International Chemical Identifier (InChI) for this compound is a unique string that allows for its identification in chemical databases.
The compound can be classified under the following categories:
Pyridazine derivatives have been studied for their antimicrobial and antiviral properties, making them of interest in pharmaceutical research .
The synthesis of 1-methyl-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves multi-step synthetic routes. A common approach includes:
These methods leverage both classical organic synthesis techniques and modern strategies like microwave-assisted synthesis to enhance yields and reduce reaction times .
The molecular structure of 1-methyl-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide can be represented using structural formulas and SMILES notation:
SMILES Notation: Cn1nccc1-c1cncc(CNC(=O)Cn2ncccc2=O)c1
This notation indicates the presence of multiple functional groups, including a carboxamide and a pyrazole ring, which contribute to its biological activity.
The compound exhibits:
These structural features suggest potential interactions with biological targets, enhancing its therapeutic efficacy .
The compound can participate in various chemical reactions, including:
These reactions highlight the versatility of the compound in synthetic organic chemistry and its potential for further derivatization .
The mechanism of action for 1-methyl-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide involves interactions at the molecular level with specific biological targets:
Such mechanisms are essential for understanding its therapeutic applications and optimizing its efficacy against specific diseases .
The physical properties of 1-methyl-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide include:
Key chemical properties include:
These properties influence its behavior in biological systems and during synthesis .
The compound has potential applications in various scientific fields:
Research into similar compounds has shown promising results in treating infections and other diseases, indicating that this compound may also hold therapeutic promise .
CAS No.: 32694-82-9
CAS No.: 25134-45-6
CAS No.:
CAS No.: 28345-81-5
CAS No.: 2375662-42-1
CAS No.: 610764-96-0